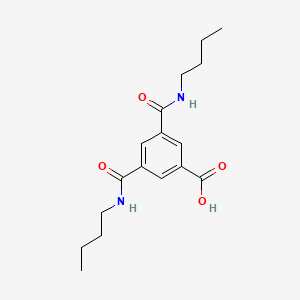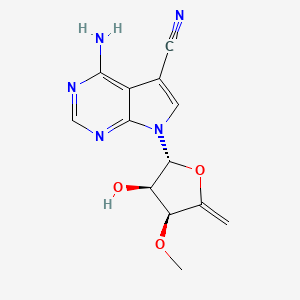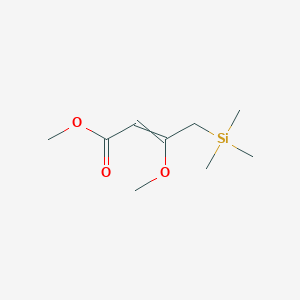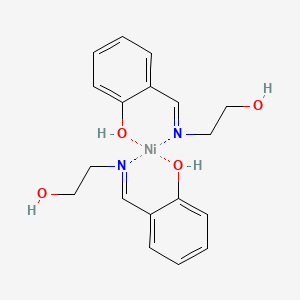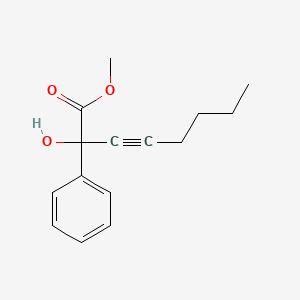
Methyl 2-hydroxy-2-phenyloct-3-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-2-phenyloct-3-ynoate is an organic compound with a unique structure that includes both a hydroxyl group and a phenyl group attached to an octynoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-2-phenyloct-3-ynoate typically involves the reaction of phenylacetylene with methyl 2-bromo-2-hydroxyoctanoate under basic conditions. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds via a Sonogashira coupling mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-hydroxy-2-phenyloct-3-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of methyl 2-oxo-2-phenyloct-3-ynoate.
Reduction: Formation of methyl 2-hydroxy-2-phenyloct-3-ene or methyl 2-hydroxy-2-phenyloctane.
Substitution: Formation of methyl 2-chloro-2-phenyloct-3-ynoate or methyl 2-bromo-2-phenyloct-3-ynoate.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-2-phenyloct-3-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-hydroxy-2-phenyloct-3-ynoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. The triple bond provides a site for further chemical modifications, allowing the compound to interact with different pathways and targets .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-hydroxy-2-phenylpropanoate
- Methyl 2-hydroxy-2-phenylbutanoate
- Methyl 2-hydroxy-2-phenylhexanoate
Uniqueness
Methyl 2-hydroxy-2-phenyloct-3-ynoate is unique due to the presence of both a hydroxyl group and a phenyl group attached to an octynoate backbone. This combination of functional groups provides the compound with distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
92956-89-3 |
|---|---|
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-2-phenyloct-3-ynoate |
InChI |
InChI=1S/C15H18O3/c1-3-4-5-9-12-15(17,14(16)18-2)13-10-7-6-8-11-13/h6-8,10-11,17H,3-5H2,1-2H3 |
Clave InChI |
WWNZWEJUQNZXQR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC(C1=CC=CC=C1)(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Butoxyphenyl)methyl]naphthalen-1-amine](/img/structure/B14352257.png)
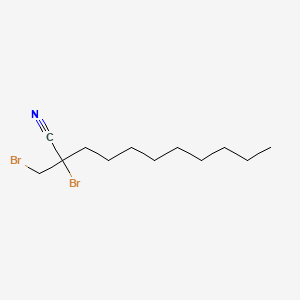

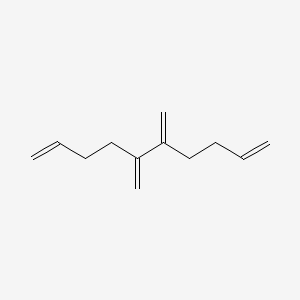
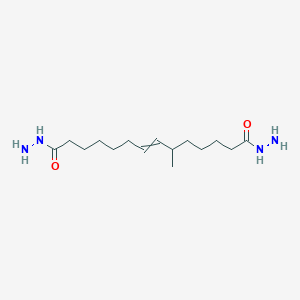
![1-[(Z)-3-phenylprop-2-enoxy]propylbenzene](/img/structure/B14352284.png)
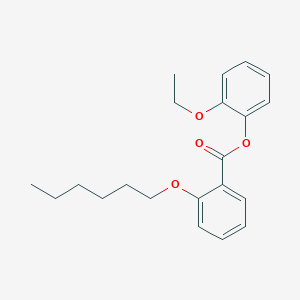

![2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14352310.png)
